N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidine derivative characterized by a fluorophenyl and methylphenyl substituent. The compound’s structural uniqueness lies in the substitution pattern: a 2-fluorophenyl acetamide group and a 2-methylphenyl moiety on the pyrazolo[3,4-d]pyrimidinone core. These groups likely influence target binding, solubility, and pharmacokinetics .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-6-2-5-9-17(13)26-19-14(10-23-26)20(28)25(12-22-19)11-18(27)24-16-8-4-3-7-15(16)21/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVDEDLJKUOJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced via substitution reactions using suitable reagents.
Acetylation: The final step may involve the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 12.5 | Apoptosis induction |
| Lung Cancer | A549 | 15.0 | Cell cycle arrest |
| Colon Cancer | HCT116 | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition
This compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it targets the PI3K/Akt pathway, which is crucial for cell survival and growth.
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could be further developed as a therapeutic agent for breast cancer.
Case Study 2: Inflammatory Disease Model
In an induced colitis model in mice, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
- Fluorine’s Role : Fluorine in the target compound and analogs (e.g., –3, 13) likely enhances metabolic stability and binding via halogen bonds .
- Methoxy vs. Methyl : Methoxy groups (–2) improve solubility but may reduce potency compared to the target’s methyl group, which offers steric bulk without polarity.
- Synthetic Challenges : The target’s 2-methylphenyl group may complicate synthesis due to steric hindrance during coupling reactions, as seen in ’s use of palladium catalysts .
- Biological Activity: Pyrazolo-pyrimidines are often kinase inhibitors (e.g., JAK2, EGFR), while thieno-pyrimidines () may target tubulin or topoisomerases .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what critical steps influence yield and purity?
The synthesis typically involves a multi-step process starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Cyclization of precursors (e.g., pyrazole derivatives) under reflux conditions with solvents like ethanol or DMF .
- Substitution reactions to introduce the 2-fluorophenyl and 2-methylphenyl groups, often requiring catalysts such as palladium complexes or bases like K₂CO₃ .
- Acetamide coupling via nucleophilic acyl substitution, optimized using coupling agents like EDCI/HOBt . Critical factors include temperature control (60–120°C), solvent polarity, and purification via column chromatography or recrystallization to achieve >95% purity .
Q. What spectroscopic and computational methods are used to confirm its structural integrity?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic protons and confirms substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm) .
- X-ray crystallography determines bond lengths and angles (e.g., pyrazolo-pyrimidine core planarity) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 433.15) . Computational tools like DFT optimize geometry and predict electronic properties .
Q. What preliminary assays evaluate its biological activity?
- Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Anti-inflammatory activity via COX-2 inhibition measured by ELISA .
- Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence regioselectivity in pyrazolo-pyrimidine functionalization?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 5-position of the pyrimidine ring, while non-polar solvents (toluene) may lead to by-products .
- Catalysts : Pd(PPh₃)₄ enhances Suzuki coupling efficiency for aryl group introduction (yield >80%) compared to uncatalyzed reactions (yield <40%) .
- Temperature : Higher temperatures (100–120°C) accelerate cyclization but risk decomposition; lower temperatures (60–80°C) improve selectivity for the 4-oxo intermediate .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for liver cancer) and control compounds (e.g., doxorubicin) to minimize variability .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., EGFR dependency) .
Q. What strategies mitigate by-product formation during acetamide coupling?
- Coupling agent optimization : EDCI/HOBt reduces racemization compared to DCC .
- Protecting groups : Use Boc or Fmoc for amine intermediates to prevent undesired nucleophilic attacks .
- By-product analysis : LC-MS identifies common impurities (e.g., hydrolyzed acetamide), guiding solvent system adjustments (e.g., CH₂Cl₂/MeOH 9:1) .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed coupling for regioselective aryl group introduction .
- Characterization : Combine XRD with DFT calculations to resolve stereochemical ambiguities .
- Bioactivity : Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
